Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate
Overview
Description
Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure and versatility, making it valuable in various fields such as medicinal chemistry, materials science, and pharmaceuticals .
Preparation Methods
The synthesis of ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate can be achieved through several synthetic routes. Common methods include:
Condensation Reactions: This involves the reaction of 3-methylimidazo[1,5-a]pyridine with ethyl chloroformate under basic conditions.
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the oxidative coupling of 3-methylimidazo[1,5-a]pyridine with ethyl chloroformate in the presence of an oxidizing agent.
Chemical Reactions Analysis
Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its biological activity and ability to interact with various biological targets.
Materials Science: The compound’s unique optical properties make it useful in the development of optoelectronic devices and sensors.
Pharmaceuticals: It is explored for its potential as an anti-cancer agent and other therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate can be compared with other similar compounds such as:
Imidazo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Imidazo[1,2-a]pyridine Derivatives: These compounds have a different arrangement of nitrogen atoms in the ring system, leading to variations in their chemical and biological properties.
This compound stands out due to its unique combination of chemical stability, biological activity, and versatility in various applications.
Properties
IUPAC Name |
ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-4-5-13-8(2)12-7-10(13)6-9/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSYPQHTRWSEQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CN=C(N2C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.